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Compound of Interest

5,6,7,8-Tetrahydroquinoline-2-
Compound Name:
carbonitrile

Cat. No.: B173703

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydroquinoline-2-
carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of
extensive direct experimental data for this specific molecule, this document leverages
established principles of organic chemistry and extrapolates from closely related, well-
characterized analogs to present a predictive yet scientifically grounded resource. Our aim is to
equip researchers with the foundational knowledge necessary to synthesize, characterize, and
evaluate the potential of this compound in drug discovery and development programs.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name 2-cyano-5,6,7,8-
tetrahydroquinoline is 5,6,7,8-Tetrahydroquinoline-2-carbonitrile.

CAS Number: 150459-78-2[1][2]

Molecular Formula: C1ioH10N2[1]

Molecular Weight: 158.20 g/mol [1]

Canonical SMILES: N#Cclccc2CCCCc2nl
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e InChl Key: HWVIKBAAKYHVHW-UHFFFAOY SA-N[3]

The structure consists of a dihydropyridine ring fused to a cyclohexene ring, forming the
5,6,7,8-tetrahydroquinoline core. A nitrile group is substituted at the C2 position of the quinoline

ring system.

Physicochemical Properties

Direct experimental data for 5,6,7,8-tetrahydroquinoline-2-carbonitrile is not extensively
available. However, we can predict its properties based on the parent scaffold, 5,6,7,8-
tetrahydroquinoline, and the influence of the electron-withdrawing nitrile group.
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Property

Predicted
Valuel/Information

Justification and Expert
Insights

Physical State

White to off-white solid

The presence of the polar
nitrile group and the planar
aromatic portion of the
molecule are likely to promote

solid-state packing.[1]

Increased polarity and
potential for dipole-dipole
interactions due to the nitrile

group would elevate the

Melting Point Moderately high ) )
melting point compared to the
parent 5,6,7,8-
tetrahydroquinoline (liquid at
room temperature).
The boiling point will be
significantly higher than that of
Boiling Point > 222 °C 5,6,7,8-tetrahydroquinoline
(222 °C) due to increased
molecular weight and polarity.
The polar nitrile and the
Soluble in polar organic nitrogen in the quinoline ring
solvents (e.g., DMSO, DMF, will confer solubility in polar
Solubility methanol, chloroform); organic solvents. The
sparingly soluble in water and hydrophobic hydrocarbon
nonpolar solvents. backbone will limit aqueous
solubility.
The electron-withdrawing
nature of the C2-cyano group
oka Estimated pKa of the quinolinic  will decrease the basicity of the
nitrogen is ~3-4. ring nitrogen compared to the
parent 5,6,7,8-
tetrahydroquinoline (pKa ~5-6).
© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.researchgate.net/publication/5840462_Facile_Synthesis_of_5_6_7_8-Tetrahydropyrimido_4_5-b-quinoline_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Mechanistic Considerations

While a specific, detailed protocol for the synthesis of 5,6,7,8-tetrahydroquinoline-2-
carbonitrile is not readily found in peer-reviewed literature, a plausible and efficient synthetic
route can be designed based on established methodologies for related quinoline derivatives. A
common strategy involves the construction of the substituted pyridine ring onto a pre-existing
carbocyclic system.

Proposed Synthetic Pathway: Friedlander Annulation

The Friedlander annulation, a condensation reaction between an ortho-aminoaryl aldehyde or
ketone and a compound containing a reactive a-methylene group, is a robust method for
quinoline synthesis. A variation of this approach, starting from a suitable cyclohexanone
derivative, is a logical choice.

Friedlander Annulation

2-Aminobenzaldehyde (Base or Acid catalyst) o )
Oxidation Cyanation
»| 5,6,7,8-Tetrahydroquinoline (e.9.. m-CPBA) »| N-Oxide (e.9., TMSCN, Reissert-Henze reaction G,6,7,B—Telrahydroqulnollne—z—carbomm@
Cyclohexanone

Nl

Click to download full resolution via product page

Figure 1: Proposed synthetic workflow for 5,6,7,8-tetrahydroquinoline-2-carbonitrile.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This well-established procedure involves the reaction of 2-aminobenzaldehyde with
cyclohexanone.

» To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add cyclohexanone (1.1 eq) and a
catalytic amount of a base such as sodium hydroxide or an acid like p-toluenesulfonic acid.
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o Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and hexane as the eluent to afford 5,6,7,8-tetrahydroquinoline.

Step 2: N-Oxidation of 5,6,7,8-Tetrahydroquinoline

Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane
(DCM).

e Cool the solution to 0 °C in an ice bath.

o Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the
temperature below 5 °C.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.
e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the N-oxide.

Step 3: Cyanation via Reissert-Henze Reaction

Dissolve the N-oxide from the previous step (1.0 eq) in an aprotic solvent like DCM.

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a Lewis acid catalyst such as zinc
bromide (0.1 eq).

Stir the reaction at room temperature for 24 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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o Extract the product with DCM, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate.

 Purify the crude product by column chromatography to yield 5,6,7,8-tetrahydroquinoline-2-
carbonitrile.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures.
These predictions serve as a guide for the characterization of the synthesized compound.

'H NMR Spectroscopy (Predicted)

e Aromatic Protons (6 7.0-8.0 ppm): Three protons on the pyridine ring will exhibit
characteristic downfield shifts. The proton at C3 will likely be a doublet coupled to the proton
at C4. The protons at C4 and in the benzene ring portion will show complex splitting patterns.

« Aliphatic Protons (o 1.5-3.0 ppm): The eight protons of the cyclohexene ring will appear as
multiplets in the upfield region. The protons on the carbons adjacent to the aromatic ring (C5
and C8) will be shifted further downfield.

13C NMR Spectroscopy (Predicted)

 Nitrile Carbon (& ~118 ppm): The carbon of the cyano group typically appears in this region.

e Aromatic Carbons (0 120-160 ppm): Five sp? hybridized carbons of the pyridine ring. The
carbon bearing the cyano group (C2) will be significantly downfield.

 Aliphatic Carbons (& 20-40 ppm): Four sp? hybridized carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy (Predicted)

e C=N Stretch (2220-2240 cm~1): A sharp, medium-intensity peak characteristic of a nitrile
group.

e C=N and C=C Stretches (1500-1650 cm~1): Multiple bands corresponding to the aromatic
ring vibrations.
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e C-H Stretches (aliphatic) (2850-3000 cm~1): Stretching vibrations of the C-H bonds in the
cyclohexene ring.

e C-H Stretches (aromatic) (3000-3100 cm™1): Stretching vibrations of the C-H bonds on the
pyridine ring.

Mass Spectrometry (Predicted)

e Molecular lon (M*): A prominent peak at m/z = 158.

o Fragmentation Pattern: Expect fragmentation patterns involving the loss of HCN (m/z = 131)
and retro-Diels-Alder fragmentation of the cyclohexene ring.

Potential Applications in Drug Discovery

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in
numerous compounds with diverse biological activities. The introduction of a cyano group at
the C2 position can significantly modulate the electronic properties and binding interactions of
the molecule.

Anticancer Activity

Many substituted quinolines and tetrahydroquinolines have demonstrated potent anticancer
activity. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole
interactions with biological targets.

e Enzyme Inhibition: The planar aromatic system and the polar nitrile group make 5,6,7,8-
tetrahydroquinoline-2-carbonitrile a candidate for inhibiting various enzymes, such as
kinases and histone deacetylases (HDACSs), which are often dysregulated in cancer.

o Cytotoxicity: Studies on related cyano-substituted tetrahydroquinolines have shown cytotoxic
effects against various cancer cell lines.[4][5]
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Figure 2: Potential mechanism of anticancer action for 5,6,7,8-tetrahydroquinoline-2-

carbonitrile.

Neurological Disorders

The tetrahydroquinoline core is also present in compounds targeting the central nervous
system. The physicochemical properties of 5,6,7,8-tetrahydroquinoline-2-carbonitrile
suggest it may have the potential to cross the blood-brain barrier.

Metabolism and Toxicological Profile (Predicted)

The metabolic fate and toxicity of 5,6,7,8-tetrahydroquinoline-2-carbonitrile have not been
explicitly studied. However, predictions can be made based on the known metabolism of
quinolines and aromatic nitriles.
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o Metabolism: The molecule is likely to undergo Phase | metabolism, including oxidation of the
aliphatic ring and hydrolysis of the nitrile group to an amide and then a carboxylic acid.
Phase Il metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.

» Toxicity: The quinoline nucleus itself can exhibit toxicity, and the introduction of a cyano
group could potentially lead to the release of cyanide, although this is generally a minor
metabolic pathway for aromatic nitriles. In vitro and in vivo toxicity studies are essential to
assess the safety profile of this compound.

Conclusion and Future Directions

5,6,7,8-Tetrahydroquinoline-2-carbonitrile represents an intriguing, yet underexplored,
chemical entity. Its structural similarity to a wide range of biologically active compounds
suggests its potential as a valuable scaffold in drug discovery. This technical guide provides a
scientifically reasoned framework for its synthesis, characterization, and potential biological
evaluation. Future research should focus on the successful synthesis and full spectroscopic
characterization of this compound, followed by a systematic evaluation of its biological
activities, particularly in the areas of oncology and neuroscience. In vitro and in vivo ADMET
(absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial in
determining its viability as a lead compound for further drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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